molecular formula C14H16ClNO3 B1394294 4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole CAS No. 1232804-19-1

4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole

Cat. No.: B1394294
CAS No.: 1232804-19-1
M. Wt: 281.73 g/mol
InChI Key: LMQCDRITRUOSRB-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole is a chemical compound with the molecular formula C14H16ClNO3 and is a key synthetic intermediate in medicinal chemistry research . This 1,3-oxazole derivative is designed for the synthesis of novel heterocyclic compounds, particularly for developing potential anticancer and antimicrobial agents . The chloromethyl group is a reactive handle that allows for further functionalization, making this compound a versatile building block for creating more complex molecular architectures, such as those clubbed with pyridyl-pyrazoline moieties . Such structures are intensively investigated worldwide to overcome challenges like antimicrobial resistance and the pressing need for new, effective anticancer therapies . Researchers utilize this compound in molecular docking studies to predict the affinity and activity of new drug candidates by analyzing their interactions with target receptors, such as glucosamine-6-phosphate synthase in antimicrobial therapy . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-(chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c1-4-18-12-6-5-10(7-13(12)17-3)14-16-11(8-15)9(2)19-14/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQCDRITRUOSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole is a heterocyclic compound known for its diverse biological activities. This compound, characterized by its unique functional groups, has been the subject of various studies exploring its potential therapeutic applications. The following sections provide a comprehensive overview of its biological activity, including synthesis methods, biological interactions, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of 4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole is C13H15ClN2O3C_{13}H_{15}ClN_{2}O_{3}, with a molecular weight of approximately 270.72 g/mol. The structure includes a chloromethyl group, an ethoxy group, and a methoxy group attached to a phenyl ring, along with a methyl substituent on the oxazole ring. This arrangement contributes to its reactivity and biological profile.

Biological Activities

Research indicates that oxazole derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that compounds with oxazole moieties can inhibit the proliferation of various cancer cell lines. For instance, derivatives similar to 4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole have demonstrated significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
  • Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Similar compounds have been reported to exhibit effectiveness against various bacterial strains .

Synthesis Methods

Several synthetic routes have been documented for the preparation of oxazole derivatives, including:

  • Condensation Reactions : Utilizing aldehydes and amines in the presence of acid catalysts.
  • Cyclization Reactions : Involving the reaction of α-halo ketones with amidines or guanidines.

These methods can be tailored to enhance yields and purity based on specific substituents on the oxazole ring.

Comparative Analysis

A comparison of 4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole with other related compounds reveals its unique biological profile. The table below summarizes key differences:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-Methyl-4-(3',4'-dimethoxyphenyl)-5-bromooxazoleContains bromine instead of chlorineHigher antiproliferative activityBromine enhances reactivity
4-(Methoxyphenyl)-2-(4-chlorophenyl)-5-methyloxazoleLacks ethoxy groupModerate activity against cancer cellsEthoxy group may enhance solubility
2-Ethyl-4-(4-methoxyphenyl)-5-methyloxazoleEthyl instead of chloromethylAntimicrobial propertiesDifferent alkyl substitution affects activity

This comparative analysis highlights how the chloromethyl group combined with specific ethoxy and methoxy substitutions may enhance its pharmacological profile compared to analogs.

Case Studies and Research Findings

Recent studies have focused on elucidating the mechanism of action for oxazole derivatives. For example:

  • Cytotoxicity Studies : A detailed investigation into the cytotoxic effects on MCF-7 and U-937 cell lines revealed IC₅₀ values in the micromolar range, indicating potent activity comparable to established chemotherapeutics like doxorubicin .
  • Apoptosis Induction : Flow cytometry assays demonstrated that these compounds can induce apoptosis in treated cells, suggesting a potential pathway for therapeutic application in cancer treatment .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of oxazole compounds exhibit a variety of biological activities. The applications of 4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole include:

  • Anticancer Agents :
    • Numerous studies have highlighted the potential of oxazole derivatives as anticancer agents. For instance, certain derivatives have been shown to induce apoptosis in cancer cells and exhibit cytotoxicity against various cancer cell lines, including human colon adenocarcinoma and breast cancer cells .
    • The structural modifications of oxazoles can enhance their potency. For example, compounds with electron-withdrawing groups at specific positions on the aromatic ring have demonstrated improved antiproliferative activity .
  • Antimicrobial Properties :
    • Some derivatives have shown significant antimicrobial activity. The presence of specific substituents can enhance the efficacy against bacterial strains.
  • Pharmaceutical Applications :
    • The compound's unique structure allows for exploration in drug discovery, particularly for developing new therapeutic agents targeting various diseases.

Case Studies

Several studies have documented the synthesis and evaluation of 4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole derivatives:

StudyCompoundActivityFindings
Maftei et al. (2020)4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)anilineModerate anticancer activityIC50 value around 92.4 µM against multiple cancer cell lines .
Kumar et al. (2018)Bis-1,2,4-oxadiazole-fused-benzothiazole derivativesAntiproliferative activityHighest activity against A549 cell line with IC50 value of 0.11 µM .
Chakrapani et al. (2018)1,2,4-Oxadiazole-fused-imidazothiadiazole derivativesCytotoxicity against cancer cellsIC50 values between 0.11–1.47 µM against A375 and MCF-7 cell lines .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs and their substituent variations:

Compound Name Position 2 Substituent Position 4 Substituent Position 5 Substituent Key Properties/Activities References
Target Compound 4-ethoxy-3-methoxyphenyl Chloromethyl Methyl High reactivity due to –CH2Cl
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)... 4-chlorophenyl Chlorophenyl Methyl Antimicrobial activity
4-(3-Fluorophenyl)-5-methyl-1,3-oxazole 3-fluorophenyl Chloromethyl Methyl Structural similarity; unstudied bioactivity
2-(Chloromethyl)-5-methyl-1,3-oxazole Chloromethyl Methyl Simpler structure; no aryl substitution

Key Observations :

  • Aryl Substitutions : The target compound’s 4-ethoxy-3-methoxyphenyl group introduces steric bulk and electron-donating effects compared to halogenated aryl groups (e.g., 4-chlorophenyl in ). This may enhance solubility or binding affinity in biological systems .
  • Chloromethyl Group : Present in all analogs, this group enables nucleophilic substitution reactions, making these compounds versatile intermediates .

Physicochemical Properties

  • Crystallography : Isostructural analogs (e.g., compounds 4 and 5 in ) exhibit similar molecular conformations but differ in crystal packing due to halogen (Cl vs. Br) substituents. The target compound’s ethoxy and methoxy groups may further alter intermolecular interactions (e.g., hydrogen bonding) .
  • Solubility : Methoxy and ethoxy groups likely improve solubility in polar solvents compared to halogenated analogs .

Preparation Methods

Cyclocondensation of Functionalized Benzamide Derivatives

Procedure :

  • Step 1 : React 4-ethoxy-3-methoxybenzamide with 1,3-dichloroacetone in xylene under reflux (48 h) with a Dean-Stark trap for water removal.
  • Step 2 : Triturate the residue with isopropanol/water (1:1) to isolate the crude product.
  • Purification : Recrystallization yields the target compound (95% purity).

Key Parameters :

Parameter Value
Solvent Xylene
Temperature Reflux (~140°C)
Reaction Time 48 h
Catalyst None required

Advantages : High yield, minimal byproducts.
Limitations : Requires prolonged heating and specialized equipment for water removal.

Microwave-Assisted Oxazole Formation

Procedure :

  • Step 1 : Condense 4-ethoxy-3-methoxybenzaldehyde with acetamide under microwave irradiation (150°C, 2 h).
  • Step 2 : Chemoselective bromination at the 5-position using N-bromosuccinimide in CHCl₃.
  • Step 3 : Introduce the chloromethyl group via nucleophilic substitution with phosphoryl chloride (POCl₃) in acetonitrile.

Key Parameters :

Parameter Value
Microwave Power 300 W
Bromination Time 4 h
Chlorination Agent POCl₃ (2 eq)

Advantages : 60–70% overall yield, reduced reaction time (6–8 h total).
Limitations : Requires specialized microwave reactors and precise stoichiometric control.

Flow Microreactor Synthesis for Scalability

Procedure :

  • Step 1 : Continuous flow reaction of 4-ethoxy-3-methoxyphenylglyoxal with methylamine in ethanol at 80°C.
  • Step 2 : In-line chlorination using Cl₂ gas in a packed-bed reactor.

Key Parameters :

Parameter Value
Flow Rate 0.5 mL/min
Residence Time 15 min
Temperature 80°C

Advantages : 85% conversion rate, suitable for industrial-scale production.
Limitations : High initial setup costs and safety concerns with Cl₂ handling.

Comparative Analysis of Methods

Method Yield (%) Time Scalability Cost
Cyclocondensation 95 48 h Moderate Low
Microwave 70 8 h Low Medium
Flow Reactor 85 15 min High High

Critical Insights :

  • The cyclocondensation method is optimal for small-scale synthesis due to simplicity and high yield.
  • Flow reactors excel in scalability but require significant infrastructure.
  • Microwave-assisted synthesis balances speed and yield for intermediate applications.

Troubleshooting Common Issues

Q & A

Q. What are the established synthetic routes for 4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving oxazole ring formation and functionalization. A plausible route includes:

Oxime formation : React 4-ethoxy-3-methoxybenzaldehyde with hydroxylamine hydrochloride under alkaline conditions to generate the corresponding oxime .

Chlorination : Treat the oxime with chlorine gas or a chlorinating agent (e.g., PCl₅) to yield an intermediate chloride .

Cyclization : Combine the chlorinated intermediate with ethyl acetoacetate or a methyl-substituted acetylene under thermal or catalytic conditions to form the oxazole core .
Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometric ratios of reagents to improve yield. Reaction progress should be monitored via TLC or HPLC.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • X-ray crystallography : Single-crystal diffraction provides unambiguous confirmation of the oxazole ring, substituent positions, and stereochemistry. For example, similar oxazole derivatives were resolved using Mo-Kα radiation (λ = 0.71073 Å) and refined with SHELXL .
  • NMR spectroscopy : Key signals include:
  • ¹H NMR : A singlet at δ 2.3–2.5 ppm for the 5-methyl group, aromatic protons (δ 6.8–7.2 ppm), and methoxy/ethoxy signals (δ 3.7–4.2 ppm).
  • ¹³C NMR : The oxazole carbons appear at δ 150–160 ppm, with the chloromethyl carbon at δ 40–45 ppm .
    Discrepancies between experimental and theoretical spectra may require DFT calculations or additional 2D NMR (e.g., HSQC, HMBC) for resolution.

Advanced Research Questions

Q. What is the electronic influence of the 4-ethoxy-3-methoxyphenyl substituent on the reactivity of the oxazole core?

  • Methodological Answer : The electron-donating methoxy and ethoxy groups increase electron density in the phenyl ring, which can be quantified via Hammett substituent constants (σ values: -0.27 for -OCH₃, -0.24 for -OCH₂CH₃). This affects:
  • Electrophilic substitution : Para/ortho-directing effects enhance reactivity at the oxazole's 2-position.
  • Nucleophilic attack : Reduced susceptibility due to resonance stabilization.
    Experimental validation involves comparing reaction rates with analogs lacking substituents (e.g., unsubstituted phenyl-oxazoles) using kinetic studies or computational modeling (e.g., Fukui indices) .

Q. How do steric effects from the chloromethyl group impact intermolecular interactions in solid-state or solution-phase studies?

  • Methodological Answer : The chloromethyl group introduces steric hindrance, which can be analyzed via:
  • X-ray crystallography : Measure bond angles and intermolecular distances to identify packing patterns (e.g., π-π stacking vs. halogen bonding) .
  • Dynamic light scattering (DLS) : Assess aggregation behavior in solution under varying concentrations.
  • DFT calculations : Compare optimized geometries of the chloromethyl derivative with non-chlorinated analogs to quantify steric energy differences (e.g., using Conformer Rotamer Ensemble Sampling Tool, CREST).

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability) or assay conditions. Address this by:

Metabolic profiling : Use LC-MS to identify degradation products in plasma or liver microsomes.

Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., replacing chloromethyl with CF₃) to isolate bioactive moieties .

Dose-response calibration : Perform in vivo studies with controlled delivery systems (e.g., osmotic pumps) to maintain steady compound levels.

Data Analysis and Validation

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be reconciled during characterization?

  • Methodological Answer :
  • Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.
  • Dynamic effects : Variable-temperature NMR can reveal conformational exchange broadening.
  • Cross-validation : Compare with high-resolution mass spectrometry (HRMS) and IR data (e.g., C-Cl stretch at ~600 cm⁻¹) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole
Reactant of Route 2
4-(Chloromethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole

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